(R)-1-Methyl-prop-2-ynylamine hydrochloride
Overview
Description
®-1-Methyl-prop-2-ynylamine hydrochloride is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure, featuring a prop-2-ynyl group, makes it a valuable building block in the development of complex molecules.
Scientific Research Applications
®-1-Methyl-prop-2-ynylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-prop-2-ynylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-Methyl-prop-2-ynylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-1-Methyl-prop-2-ynylamine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: This step involves the hydrogenation of a suitable precursor in the presence of a chiral catalyst to obtain the desired enantiomer.
Purification: The product is purified using techniques such as crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: ®-1-Methyl-prop-2-ynylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines and amides.
Mechanism of Action
The mechanism of action of ®-1-Methyl-prop-2-ynylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The prop-2-ynyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate
- ®-1-Phenylethylamine hydrochloride
Comparison:
- Structural Differences: While ®-1-Methyl-prop-2-ynylamine hydrochloride contains a prop-2-ynyl group, the similar compounds listed above have different substituents, such as phenyl or tetrahydroisoquinoline groups.
- Unique Properties: The presence of the prop-2-ynyl group in ®-1-Methyl-prop-2-ynylamine hydrochloride imparts unique reactivity and binding characteristics, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2R)-but-3-yn-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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